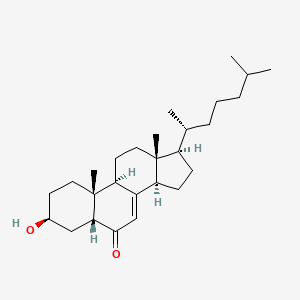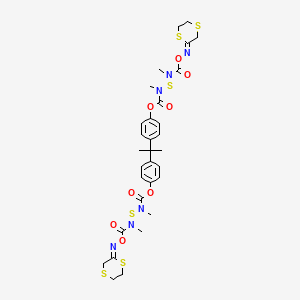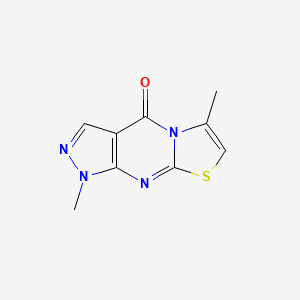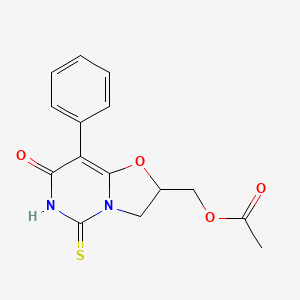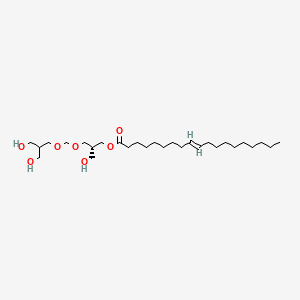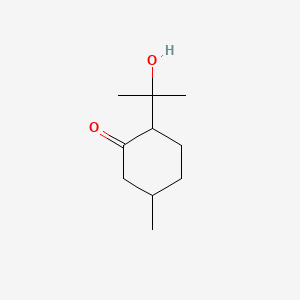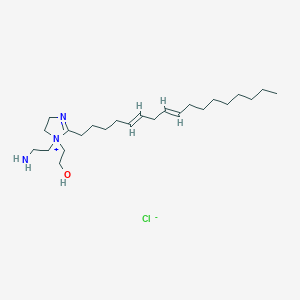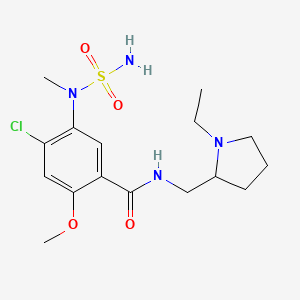
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is an organic compound characterized by the presence of an imine group, an iodine-substituted phenyl ring, and a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves the condensation of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form a Schiff base. This intermediate is then subjected to further reactions to introduce the furanone moiety. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodine-substituted phenyl ring but lacks the imine and furanone moieties.
4-Iodoacetophenone: Contains the iodine-substituted phenyl ring and a carbonyl group but differs in the overall structure.
Uniqueness
4-(1-((4-Iodophenyl)imino)ethyl)-5-phenyl-2,3-furandione is unique due to its combination of an imine group, an iodine-substituted phenyl ring, and a furanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88556-42-7 |
|---|---|
Molecular Formula |
C18H12INO3 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
4-[N-(4-iodophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12INO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
CMYSSLRYZBQULP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
